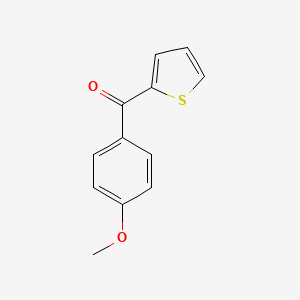

2-(4-Methoxybenzoyl)thiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-10-6-4-9(5-7-10)12(13)11-3-2-8-15-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVBFEMQEUXVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194425 | |

| Record name | p-Anisyl thiophen-2-yl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4160-63-8 | |

| Record name | (4-Methoxyphenyl)-2-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4160-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisyl thiophen-2-yl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004160638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4160-63-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Anisyl thiophen-2-yl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-anisyl thiophen-2-yl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-Methoxybenzoyl)thiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QQ887QUG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Methoxybenzoyl)thiophene (CAS 4160-63-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxybenzoyl)thiophene, with the CAS number 4160-63-8, is a versatile aromatic ketone that is gaining significant attention in various scientific fields. Its unique molecular architecture, featuring a thiophene ring linked to a methoxy-substituted benzoyl group, imparts a range of desirable chemical and electronic properties. This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, tailored for professionals in research and development.

Core Properties and Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 4160-63-8 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₀O₂S | [1][2][3][4] |

| Molecular Weight | 218.27 g/mol | [1][2][3][4] |

| Appearance | White to cream to yellow to brown crystalline powder or fused solid.[2][5] | [2][5] |

| Melting Point | 68.0-78.0 °C[5]; 72-75 °C[2] | [2][5] |

| IUPAC Name | (4-methoxyphenyl)(thiophen-2-yl)methanone | [5] |

| Synonyms | 4-Methoxyphenyl 2-thienyl ketone, p-anisyl thiophen-2-yl ketone | [4] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While comprehensive public spectral data is limited, the expected spectral features are outlined below based on the compound's structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene and methoxybenzoyl rings.

-

Thiophene Protons: Three protons on the thiophene ring will exhibit characteristic chemical shifts and coupling patterns.

-

Methoxybenzoyl Protons: The four protons on the para-substituted benzene ring will appear as two distinct doublets.

-

Methoxy Protons: A singlet corresponding to the three protons of the methoxy group will be observed.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Key expected signals include:

-

Carbonyl Carbon: A signal in the downfield region characteristic of a ketone.

-

Thiophene Carbons: Signals corresponding to the four carbons of the thiophene ring.

-

Benzene Ring Carbons: Signals for the six carbons of the methoxy-substituted benzene ring.

-

Methoxy Carbon: A signal for the carbon of the methoxy group.

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the key functional groups present in the molecule.

-

C=O Stretch: A strong absorption band is expected in the region of 1650-1700 cm⁻¹, characteristic of an aryl ketone.

-

C-O Stretch: An absorption band corresponding to the C-O bond of the methoxy group.

-

Aromatic C-H Stretch: Signals in the region of 3000-3100 cm⁻¹.

-

Thiophene Ring Vibrations: Characteristic absorptions for the thiophene ring.[6]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with 4-methoxybenzoyl chloride (also known as anisoyl chloride).[7][8][9]

Reaction Principle

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from 4-methoxybenzoyl chloride. This acylium ion is then attacked by the electron-rich thiophene ring, leading to the formation of the desired ketone. The acylation of thiophene predominantly occurs at the 2-position due to the higher stability of the cationic intermediate formed during the electrophilic attack.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Thiophene

-

4-Methoxybenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Ice

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.

-

Formation of Acylium Ion: Dissolve 4-methoxybenzoyl chloride in anhydrous dichloromethane and add it to the dropping funnel. Add the 4-methoxybenzoyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

Acylation Reaction: After the addition is complete, add a solution of thiophene in anhydrous dichloromethane to the dropping funnel. Add the thiophene solution dropwise to the reaction mixture over 30 minutes, still maintaining the temperature at 0 °C. Once the addition of thiophene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, cool the mixture again in an ice bath. Carefully quench the reaction by the slow, dropwise addition of ice-cold water, followed by dilute hydrochloric acid. Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of dichloromethane. Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Reactivity and Further Transformations

The this compound molecule possesses several reactive sites that can be exploited for further chemical modifications.

-

Thiophene Ring: The thiophene ring can undergo further electrophilic substitution reactions, although the existing acyl group is deactivating.

-

Benzene Ring: The methoxy-activated benzene ring is susceptible to further electrophilic aromatic substitution.

-

Carbonyl Group: The ketone functionality can be reduced to a secondary alcohol or undergo various nucleophilic addition reactions.

-

Methoxy Group: The methyl ether can be cleaved under strong acidic conditions to yield the corresponding phenol.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of research and development.

-

Organic Electronics: The thiophene moiety is a well-known component in conducting polymers and organic semiconductors.[2] The electronic properties of this compound make it a candidate for use in the development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaic devices.[2]

-

Pharmaceutical Development: Thiophene-containing compounds are prevalent in many biologically active molecules. This compound can serve as a versatile intermediate in the synthesis of novel therapeutic agents. Researchers are exploring its potential in targeting specific biological pathways, with investigations into its potential anti-inflammatory and anticancer properties.[2]

-

Material Science: This compound can be used as a monomer or a precursor in the synthesis of advanced polymers and functional materials.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for comprehensive information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn.

Conclusion

This compound is a compound with significant potential across multiple scientific disciplines. Its well-defined synthesis and the presence of multiple functional groups make it an attractive building block for the creation of novel materials and therapeutic agents. This guide has provided a foundational understanding of its properties, synthesis, and applications, which should serve as a valuable resource for researchers and developers working with this promising molecule.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 4160-63-8 [chemicalbook.com]

- 4. This compound | 4160-63-8 | TCI EUROPE N.V. [tcichemicals.com]

- 5. This compound, 97% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. benchchem.com [benchchem.com]

- 9. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

An In-depth Technical Guide on (4-methoxyphenyl)(thiophen-2-yl)methanone: Synthesis, Characterization, and Preclinical Evaluation as a Potential Anticancer Agent

Foreword: The Thiophene Scaffold in Modern Drug Discovery

To researchers, scientists, and drug development professionals, the pursuit of novel chemical entities with therapeutic potential is a cornerstone of our field. Heterocyclic compounds, in particular, have consistently proven to be a rich source of inspiration for medicinal chemists. Among these, the thiophene ring system holds a privileged position, being a key pharmacophore in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a versatile building block for designing targeted therapies. This guide focuses on a specific thiophene-containing compound, (4-methoxyphenyl)(thiophen-2-yl)methanone, exploring its synthesis, characterization, and, most importantly, its potential as a lead compound in oncology drug discovery. While direct extensive biological data for this exact molecule is emerging, we will draw upon robust evidence from closely related analogs to build a compelling scientific case for its further investigation.

Chemical Identity and Physicochemical Properties

(4-methoxyphenyl)(thiophen-2-yl)methanone is a diaryl ketone featuring a 4-methoxyphenyl group and a thiophen-2-yl group linked by a carbonyl bridge. Its chemical identity is summarized in the table below.

| Identifier | Value |

| IUPAC Name | (4-methoxyphenyl)(thiophen-2-yl)methanone[2] |

| Synonyms | p-Anisyl thiophen-2-yl ketone, 2-(4-Methoxybenzoyl)thiophene |

| CAS Number | 4160-63-8[2] |

| Molecular Formula | C₁₂H₁₀O₂S[2] |

| Molecular Weight | 218.27 g/mol [2] |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2=CC=CS2[2] |

Rationale for Investigation: Insights from a Close Structural Analog

While comprehensive biological data on (4-methoxyphenyl)(thiophen-2-yl)methanone is still under active investigation, compelling evidence from its close structural analog, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) , provides a strong rationale for its evaluation as an anticancer agent.[3][4][5][6]

PHT has demonstrated potent in vitro cytotoxicity against a panel of human cancer cell lines, with IC₅₀ values often in the nanomolar to low micromolar range.[3][4][6] This level of potency is a key indicator of a compound's potential for further development.

| Compound | Cancer Cell Line | Reported IC₅₀ | Reference |

| (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) | Human Leukemia (HL-60) | Nanomolar range | [6] |

| (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) | Human Lymphocytes | 5.68 µM | [5] |

| (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) | Various tumor cell lines | Nanomolar range | [3][4] |

The established mechanism of action for PHT is the inhibition of tubulin polymerization .[6] By binding to the colchicine site on tubulin, PHT disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[6] Given the structural similarity, it is highly plausible that (4-methoxyphenyl)(thiophen-2-yl)methanone shares this mechanism of action.

Synthetic Strategy: The Friedel-Crafts Acylation Approach

A robust and scalable synthesis is paramount for the thorough investigation of any new chemical entity. For (4-methoxyphenyl)(thiophen-2-yl)methanone, the Friedel-Crafts acylation of thiophene with 4-methoxybenzoyl chloride presents a logical and efficient synthetic route.

The Underlying Chemistry

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In this case, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the 4-methoxybenzoyl chloride to form a highly electrophilic acylium ion. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. The regioselectivity of this reaction on the thiophene ring is a critical consideration. Due to the greater stabilization of the cationic intermediate through resonance, electrophilic attack is strongly favored at the C2 position over the C3 position.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthesis of (4-methoxyphenyl)(thiophen-2-yl)methanone.

Detailed Experimental Protocol

Materials:

-

Thiophene

-

4-Methoxybenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for recrystallization (e.g., ethanol, hexanes)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred suspension via the dropping funnel.

-

After the addition is complete, add thiophene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield pure (4-methoxyphenyl)(thiophen-2-yl)methanone.

Preclinical Evaluation Workflow: A Roadmap for Anticancer Assessment

A systematic and rigorous preclinical evaluation is essential to determine the therapeutic potential of (4-methoxyphenyl)(thiophen-2-yl)methanone. The following workflow outlines a comprehensive in vitro testing cascade.

Diagram of the Preclinical Evaluation Workflow

References

- 1. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (4-Methoxyphenyl)-2-thienylmethanone | C12H10O2S | CID 77812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-(4-Methoxybenzoyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Methoxybenzoyl)thiophene. This heterocyclic ketone is a valuable building block in medicinal chemistry and materials science, demonstrating significant potential in the development of novel therapeutics and organic electronics.[1] This document collates and synthesizes critical data on its structural and physicochemical characteristics, spectroscopic profile, and chemical reactivity. Furthermore, detailed, field-proven protocols for its synthesis and key chemical transformations are presented to empower researchers in their discovery and development endeavors.

Introduction: The Significance of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and ability to act as a bioisostere for the benzene ring.[2] Its incorporation into molecular frameworks can enhance pharmacological activity and modulate physicochemical properties. This compound, which marries the electron-rich thiophene moiety with a methoxy-substituted benzoyl group, has emerged as a compound of interest for a variety of applications, including as an intermediate in the synthesis of biologically active molecules and in the development of organic semiconductors for devices like organic light-emitting diodes (OLEDs).[1] The methoxy group further enhances its utility by improving solubility and stability.[1]

Physicochemical Properties

A thorough understanding of the fundamental physical and chemical properties of this compound is essential for its effective application in research and development.

Structural and General Properties

The structural and key physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | (4-methoxyphenyl)(thiophen-2-yl)methanone | [3] |

| Synonyms | p-anisyl thiophen-2-yl ketone, 2-(p-Methoxybenzoyl)thiophene | [4] |

| CAS Number | 4160-63-8 | [1][5] |

| Molecular Formula | C₁₂H₁₀O₂S | [1][5] |

| Molecular Weight | 218.27 g/mol | [1][5] |

| Appearance | White to gray to brown crystalline powder | [1] |

| Melting Point | 72 - 75 °C | [1] |

| Boiling Point | ~329 °C (rough estimate) | [4] |

Solubility Profile

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

-

Thiophene Ring Protons: The three protons on the thiophene ring will appear as multiplets in the aromatic region. The proton at the 5-position is expected to be the most downfield of the three due to its proximity to the electron-withdrawing benzoyl group.

-

Benzene Ring Protons: The four protons on the 4-methoxyphenyl ring will appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the methoxy group will be more upfield compared to the protons ortho to the carbonyl group.

-

Methoxy Group Protons: The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-3.9 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments.

-

Carbonyl Carbon: A weak signal for the ketone carbonyl carbon is expected to be the most downfield, typically in the range of 180-190 ppm.

-

Aromatic Carbons: The carbon atoms of the thiophene and benzene rings will appear in the aromatic region (approximately 110-150 ppm). The carbon attached to the methoxy group will be significantly shielded.

-

Methoxy Carbon: The carbon of the methoxy group will appear as a distinct signal around 55-56 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are:

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1640-1660 cm⁻¹ for the aryl ketone carbonyl group.

-

C-O Stretch (Ether): An absorption band corresponding to the C-O stretching of the methoxy group is expected around 1250 cm⁻¹.

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-S Stretch (Thiophene): Weak absorptions in the fingerprint region.[7]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through two primary and reliable methods: Friedel-Crafts Acylation and Suzuki-Miyaura Cross-Coupling.

Method 1: Friedel-Crafts Acylation

This classic method involves the electrophilic acylation of thiophene with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

The Lewis acid (e.g., AlCl₃) activates the 4-methoxybenzoyl chloride to form a highly electrophilic acylium ion. The electron-rich thiophene ring then attacks this electrophile, preferentially at the 2-position, to form the desired ketone after an aqueous workup.

Caption: Friedel-Crafts Acylation Workflow.

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Acyl Chloride Addition: Add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred suspension over 15-20 minutes.

-

Thiophene Addition: Following the complete addition of the acyl chloride, add thiophene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method 2: Suzuki-Miyaura Cross-Coupling

This powerful palladium-catalyzed cross-coupling reaction provides a versatile route to 2-arylthiophenes.[8] This specific synthesis would involve the coupling of a thiophene boronic acid or its ester with a 4-haloanisole, or the coupling of a 2-halothiophene with 4-methoxyphenylboronic acid.

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst.

Caption: Suzuki-Miyaura Coupling Workflow.

-

Apparatus Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromothiophene (1.0 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equivalents), and a base like potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Chemical Reactivity and Derivatization

The presence of both the thiophene and the 4-methoxyphenyl rings provides multiple sites for further chemical modification.

Electrophilic Aromatic Substitution

The thiophene ring is more susceptible to electrophilic attack than the benzoyl ring due to the electron-donating nature of the sulfur atom. The 2-benzoyl group is an electron-withdrawing group, which deactivates the thiophene ring. However, electrophilic substitution is still possible, and it is directed to the 5-position, which is the most activated position on the thiophene ring.

Bromination can be readily achieved using N-bromosuccinimide (NBS) in a suitable solvent.

Detailed Experimental Protocol for Bromination:

-

Reagent Charging: In a round-bottom flask protected from light, dissolve this compound (1.0 equivalent) in a solvent such as chloroform or carbon tetrachloride.

-

NBS Addition: Add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Workup: Filter off the succinimide byproduct and wash the filtrate with a sodium thiosulfate solution and then with water.

-

Purification: Dry the organic layer and concentrate under reduced pressure. The resulting 5-bromo-2-(4-methoxybenzoyl)thiophene can be purified by recrystallization or column chromatography.

Nitration of the thiophene ring requires careful control of reaction conditions to avoid oxidation and polysubstitution.

Experimental Protocol for Nitration:

-

Nitrating Agent Preparation: Prepare a solution of nitric acid in acetic anhydride at a low temperature (e.g., -10 °C).

-

Substrate Addition: Slowly add a solution of this compound in acetic anhydride to the nitrating mixture, maintaining the low temperature.

-

Reaction: Stir the reaction at low temperature for a specified time, carefully monitoring the progress.

-

Workup: Quench the reaction by pouring it onto ice, followed by extraction with an organic solvent.

-

Purification: Wash the organic extract, dry, and concentrate. The resulting nitro derivative can be purified by column chromatography.

Potential Applications

This compound serves as a versatile intermediate in several areas of chemical research:

-

Pharmaceutical Development: The thiophene nucleus is a component of numerous approved drugs. This compound can be a precursor for the synthesis of novel anti-inflammatory, anticancer, and antimicrobial agents.[1]

-

Organic Electronics: The electronic properties of the thiophene ring make this compound and its derivatives suitable for applications in organic semiconductors, with potential use in OLEDs and organic photovoltaics.[1]

-

Materials Science: It can be used in the synthesis of advanced polymers and nanocomposites, potentially enhancing their thermal and mechanical properties.[1]

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all laboratory chemicals. Thiophene-containing compounds can undergo metabolic activation to reactive intermediates, which may exhibit toxicity.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a heterocyclic ketone with a rich chemical profile that makes it a valuable tool for chemists in both academia and industry. Its straightforward synthesis, coupled with the potential for diverse chemical modifications, positions it as a key building block for the discovery of new medicines and advanced materials. This guide provides a solid foundation of its properties and synthetic methodologies to facilitate its use in pioneering research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | 4160-63-8 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. rsc.org [rsc.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. iris.unito.it [iris.unito.it]

An In-Depth Technical Guide to 2-(4-Methoxybenzoyl)thiophene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxybenzoyl)thiophene, a versatile heterocyclic ketone. The document details its physicochemical properties, provides a robust, field-tested protocol for its synthesis via Friedel-Crafts acylation, and outlines methods for its thorough characterization using modern spectroscopic techniques. Furthermore, this guide explores the compound's significant applications as a key intermediate in the development of pharmaceuticals, particularly as a precursor to bioactive molecules, and in the field of materials science for organic electronics. This document is intended to serve as a practical resource for researchers engaged in organic synthesis, medicinal chemistry, and materials science, enabling them to confidently synthesize, characterize, and utilize this valuable chemical building block.

Introduction: The Significance of the Thiophene Moiety

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and ability to engage in various biological interactions.[1] Its presence in numerous FDA-approved drugs underscores its importance in the development of novel therapeutics.[2] this compound, which incorporates both the thiophene and a methoxy-substituted benzoyl group, serves as a crucial synthetic intermediate, harnessing the advantageous properties of both moieties. This guide will delve into the essential technical aspects of this compound, providing a foundation for its practical application in a research setting.

Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in research and development. This compound is a stable, crystalline solid at room temperature.

| Property | Value | References |

| Appearance | White to gray to brown crystalline powder. | [2][3] |

| Melting Point | 72-75 °C | [2][3][4] |

| Molecular Formula | C₁₂H₁₀O₂S | [5][6][7] |

| Molecular Weight | 218.27 g/mol | [5][6][7] |

| CAS Number | 4160-63-8 | [3][5][6][7] |

| Synonyms | 4-Methoxyphenyl 2-thienyl ketone, p-anisyl thiophen-2-yl ketone. | [3][6] |

Storage: For optimal stability, the compound should be stored at room temperature in a sealed, dry container.[4] Some suppliers recommend refrigeration between 2 and 8 °C.[2]

Synthesis of this compound via Friedel-Crafts Acylation

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with 4-methoxybenzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Mechanistic Rationale

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of 4-methoxybenzoyl chloride with the Lewis acid catalyst. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. The high regioselectivity for acylation at the 2-position of the thiophene ring is due to the greater stabilization of the cationic intermediate compared to attack at the 3-position.

Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials:

-

Thiophene

-

4-Methoxybenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Workflow Diagram:

References

- 1. scite.ai [scite.ai]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 4160-63-8 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound [myskinrecipes.com]

- 5. scbt.com [scbt.com]

- 6. 4160-63-8 C12H10O2S this compound, CasNo.4160-63-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 7. This compound, 97% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Methoxybenzoyl)thiophene

Introduction

2-(4-Methoxybenzoyl)thiophene, a substituted aromatic ketone, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structural framework, featuring a thiophene ring linked to a methoxy-substituted benzoyl group, imparts unique physicochemical properties that are leveraged in the development of novel pharmaceuticals and organic electronics.[1] As an intermediate, it serves as a critical building block for more complex molecular architectures.[1] Understanding the solubility and stability of this compound is paramount for researchers, scientists, and drug development professionals to ensure its effective handling, formulation, and the reliability of experimental outcomes.

This guide provides a comprehensive technical overview of the solubility and stability of this compound. It is designed to offer not just data, but a foundational understanding of the principles governing its behavior in various environments, thereby enabling researchers to design robust experimental protocols and develop stable formulations.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability characteristics.

| Property | Value | Source(s) |

| Chemical Name | (4-methoxyphenyl)(thiophen-2-yl)methanone | [2] |

| Synonyms | p-anisyl thiophen-2-yl ketone, 4-Methoxyphenyl 2-thienyl ketone | [3][4] |

| CAS Number | 4160-63-8 | [5] |

| Molecular Formula | C₁₂H₁₀O₂S | [2][5] |

| Molecular Weight | 218.27 g/mol | [3][5] |

| Appearance | White to cream to yellow to brown crystals or powder | [1][2] |

| Melting Point | 68-78 °C (typical range) | [2][3] |

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical determinant of its bioavailability, formulation feasibility, and route of administration. The structure of this compound, possessing both a lipophilic aromatic system and a polar carbonyl group, suggests a nuanced solubility profile. The methoxy group is also noted to contribute to its solubility characteristics.[1]

Theoretical Solubility Considerations

The molecule's structure contains both polar (carbonyl, ether) and non-polar (thiophene, benzene ring) regions. Based on the "like dissolves like" principle, its solubility is expected to be:

-

High in moderately polar organic solvents like acetone, ethyl acetate, and dichloromethane, which can engage in dipole-dipole interactions with the carbonyl group.

-

Moderate in polar protic solvents like ethanol and methanol, where hydrogen bonding with the solvent is possible, albeit limited to the carbonyl oxygen as an acceptor.

-

Low in non-polar solvents such as hexane and toluene, where dispersion forces would be the primary mode of interaction.

-

Practically insoluble in aqueous media due to the dominance of the large, non-polar aromatic scaffold.

Experimental Determination of Solubility

A precise, quantitative understanding of solubility requires empirical measurement. The following protocol outlines a standard method for determining the equilibrium solubility of this compound.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, phosphate buffer pH 7.4, ethanol, acetone, dichloromethane, hexane). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the settling of undissolved solids. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant from each vial. The sample must be free of any solid particles. Immediately dilute the aliquot with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the concentration of this compound in the original supernatant by back-calculating from the diluted sample concentration. The result is reported in units such as mg/mL or µg/mL.

Diagram: Workflow for Experimental Solubility Determination

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Electronic Properties of the Thiophene Ring

Abstract

Thiophene, a planar, five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the fields of materials science and medicinal chemistry. Its unique electronic properties, stemming from a delicate balance of aromaticity, electron distribution, and reactivity, make it a versatile building block for a vast array of functional molecules. This guide provides a comprehensive exploration of the electronic landscape of the thiophene ring. We will delve into the fundamental principles governing its aromatic character, the distribution of electron density, and the consequential reactivity towards electrophilic and nucleophilic reagents. Furthermore, we will examine how these intrinsic properties are modulated by substituents and how they are harnessed in the design of conductive polymers and biologically active compounds. This document is intended to serve as a detailed resource, bridging theoretical concepts with practical applications for professionals engaged in advanced research and development.

The Foundational Electronics: Aromaticity and Electron Distribution

The thiophene ring, with the chemical formula C₄H₄S, is classified as an aromatic compound.[1] This aromaticity is the linchpin of its electronic behavior and stability.

The Aromatic Sextet and Resonance

Thiophene's aromaticity arises from its fulfillment of Hückel's rule, possessing a cyclic, planar structure with (4n+2) π-electrons, where n=1.[2][3][4] Each of the four carbon atoms contributes one p-electron, and the sulfur atom contributes a lone pair of electrons to the delocalized π-system.[5] This delocalization of six π-electrons over the five-membered ring results in a resonance energy of approximately 117 kJ/mol, contributing to its stability.[6]

The sulfur atom's ability to participate in the π-system is crucial. Unlike the more electronegative oxygen in furan, sulfur's lower electronegativity allows for more effective delocalization of its lone pair, leading to a higher degree of aromaticity compared to furan.[2][4] In the hierarchy of common five-membered aromatic heterocycles, thiophene exhibits greater aromaticity than furan but is generally considered less aromatic than benzene.[2][5]

The resonance structures of thiophene illustrate the delocalization of electrons and the resulting charge distribution. While the primary resonance contributor is the neutral form, several charge-separated structures highlight the electron-donating nature of the sulfur atom into the ring. Notably, sulfur, being a third-period element, can also utilize its 3d orbitals in resonance, which allows for an expanded set of possible resonance hybrids compared to nitrogen or oxygen-containing heterocycles.[6][7]

Diagram 1: Resonance Structures of Thiophene

This diagram illustrates the key resonance contributors for the thiophene ring, showing the delocalization of the sulfur lone pair and the resulting negative charge on the carbon atoms.

Caption: Key resonance structures of the thiophene ring.

Electron Density and Reactivity

The delocalization of the sulfur lone pair makes the thiophene ring electron-rich, particularly at the carbon atoms. This increased electron density renders thiophene highly susceptible to electrophilic attack.[8] Theoretical calculations and experimental observations consistently show that the highest electron density is at the C2 and C5 positions (α-carbons), making them the primary sites for electrophilic substitution.[7] The attack at these positions leads to a more stable carbocation intermediate, which can be stabilized by three resonance structures, compared to only two for an attack at the C3 or C4 positions (β-carbons).[7][9] Consequently, thiophene is significantly more reactive towards electrophiles than benzene; for instance, the bromination of thiophene is about 10⁷ times faster than that of benzene.[1]

Conversely, the electron-rich nature of the thiophene ring makes it generally unreactive towards nucleophilic substitution, unless activated by strong electron-withdrawing groups.[10][11]

Frontier Molecular Orbitals: The Key to Reactivity and Electronic Transitions

A deeper understanding of thiophene's electronic properties can be gained by examining its frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental in determining the chemical reactivity and optoelectronic properties of thiophene and its derivatives.[12][13]

HOMO, LUMO, and the Energy Gap

The HOMO of thiophene is primarily composed of π-orbitals with significant contributions from the sulfur atom's p-orbitals and is delocalized across the entire molecule.[14][15] This delocalized HOMO is responsible for the electron-donating character of the thiophene ring. The LUMO is also a π*-antibonding orbital, delocalized over the ring.[14][16]

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter.[17] It dictates the energy required for electronic excitation and is inversely related to the reactivity of the molecule. For thiophene, this energy gap is larger than that of pyrrole but smaller than that of furan, which correlates with their respective aromaticities and reactivities.[2] In the context of materials science, a smaller HOMO-LUMO gap is desirable for applications in organic electronics, as it facilitates electron transport.[3][17]

Diagram 2: Frontier Molecular Orbitals of Thiophene

This diagram depicts the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for a thiophene molecule.

Caption: Schematic of HOMO and LUMO energy levels in thiophene.

The Influence of Substituents on Electronic Properties

The electronic properties of the thiophene ring can be finely tuned by the introduction of substituents. The nature and position of these substituents can profoundly alter the electron density distribution, HOMO-LUMO gap, and overall reactivity.[18][19]

Electron-Donating and Electron-Withdrawing Groups

-

Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups increase the electron density of the thiophene ring through inductive and/or resonance effects. This enhances its reactivity towards electrophiles and raises the HOMO energy level, thereby decreasing the HOMO-LUMO gap.[18]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, and acyl decrease the electron density of the ring, making it less reactive towards electrophiles but more susceptible to nucleophilic attack.[10][11] EWGs lower both the HOMO and LUMO energy levels, and the effect on the HOMO-LUMO gap can vary.[18]

The position of the substituent is also critical. A substituent at the C2 position generally exerts a stronger electronic influence than one at the C3 position due to more effective resonance interaction with the sulfur atom.[20]

Table 1: Effect of Substituents on the Electronic Properties of Thiophene Derivatives

| Substituent (at C2) | Type | Effect on Electron Density | Effect on HOMO Energy | Effect on LUMO Energy |

| -CH₃ | EDG | Increases | Increases | Slightly Increases |

| -OCH₃ | EDG | Increases | Significantly Increases | Increases |

| -NO₂ | EWG | Decreases | Decreases | Significantly Decreases |

| -CN | EWG | Decreases | Decreases | Decreases |

Note: The trends shown are qualitative and the exact energy level shifts depend on the specific molecule and computational method used.

Thiophene in Advanced Materials: Conductive Polymers

The electronic properties of thiophene make it an exceptional building block for conductive polymers, most notably polythiophenes.[21][22]

Polymerization and Doping

Polythiophenes are synthesized through the oxidative coupling of thiophene monomers, typically linking at the 2 and 5 positions.[21] The resulting polymer possesses a conjugated π-system extending along the polymer backbone. In its neutral state, polythiophene is a semiconductor.[23]

The conductivity of polythiophene can be dramatically increased through a process called doping. Oxidative doping involves the removal of electrons from the polymer backbone, creating positive charge carriers (polarons and bipolarons) that can move along the conjugated chain, leading to high electrical conductivity.[24][25]

Structure-Property Relationships in Polythiophenes

The electronic and conductive properties of polythiophenes are highly dependent on their structure. Factors such as the degree of polymerization, regioregularity (the consistency of head-to-tail linkages), and the nature of side chains all play a crucial role.[23][26] For instance, regioregular poly(3-alkylthiophenes) (P3ATs) exhibit enhanced conductivity due to their ability to self-assemble into well-ordered, planar structures that facilitate intermolecular charge transport.[26]

Diagram 3: From Thiophene Monomer to Conductive Polythiophene

This workflow illustrates the conceptual progression from a single thiophene unit to a doped, conductive polythiophene chain.

Caption: Conceptual workflow for creating conductive polythiophene.

The Role of Thiophene's Electronics in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[27][28] Its electronic properties are key to its biological activity.

Bioisosterism and Drug-Receptor Interactions

Thiophene is often used as a bioisostere for the benzene ring.[29][30] Its similar size and aromaticity allow it to mimic the phenyl group in drug structures, but its distinct electronic distribution and the presence of the sulfur atom can lead to improved pharmacological properties, such as enhanced potency, better metabolic stability, or altered selectivity.[30]

The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, and the electron-rich nature of the ring can lead to favorable π-π stacking or cation-π interactions with biological targets.[30] These non-covalent interactions are often critical for the binding of a drug to its receptor.

Metabolism and Pharmacokinetics

The electronic properties of the thiophene ring also influence its metabolic fate. The electron-rich ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes. Understanding and modulating the electronic properties of the thiophene ring through substitution is a common strategy in drug design to optimize pharmacokinetic profiles and minimize metabolic liabilities.

Experimental and Computational Methodologies

The electronic properties of thiophene and its derivatives are investigated through a combination of experimental techniques and computational modeling.

Experimental Characterization

-

UV-Visible Spectroscopy: Provides information about the electronic transitions and the HOMO-LUMO gap.[31]

-

Cyclic Voltammetry: Used to determine the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels.[21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ring protons and carbons are sensitive to the electron density distribution.[32]

Protocol: Characterization of a Thiophene Derivative by Cyclic Voltammetry

-

Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., anhydrous acetonitrile).

-

Preparation of the Analyte Solution: Dissolve a known concentration (e.g., 1 mM) of the thiophene derivative in the electrolyte solution.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back.

-

Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram.

-

Calculation of HOMO and LUMO Energies: Estimate the HOMO and LUMO energy levels using the following empirical equations:

-

EHOMO = - (Eoxonset + 4.4) eV

-

ELUMO = - (Eredonset + 4.4) eV (Note: The value of 4.4 eV is an approximation for the energy level of the ferrocene/ferrocenium couple relative to the vacuum level and may need to be adjusted based on the specific reference electrode used).

-

Computational Chemistry

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to model the electronic structure of thiophene-based molecules.[18][33][34] These methods can accurately predict:

-

Ground-state geometries.[17]

-

HOMO and LUMO energy levels and spatial distributions.[14][15]

-

Electron density and electrostatic potential maps.

-

Excitation energies and simulated UV-Vis spectra.[23]

These computational insights are invaluable for rationalizing experimental results and for the in silico design of new thiophene derivatives with tailored electronic properties.[35][36]

Conclusion

The electronic properties of the thiophene ring are a rich and multifaceted subject with profound implications for both fundamental and applied sciences. Its aromaticity, electron-rich nature, and tunable electronic structure make it an exceptionally versatile molecular scaffold. For researchers in materials science, the ability to manipulate the HOMO-LUMO gap and facilitate charge transport through polymerization and substitution opens up avenues for the development of next-generation organic electronics. For professionals in drug development, the thiophene ring offers a powerful tool for designing novel therapeutics with optimized biological activity and pharmacokinetic profiles. A thorough understanding of the core electronic principles outlined in this guide is essential for harnessing the full potential of this remarkable heterocycle.

References

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]

- 3. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 4. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 5. madoverchemistry.com [madoverchemistry.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 8. download.e-bookshelf.de [download.e-bookshelf.de]

- 9. Reactions of Pyrrole, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]

- 11. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Substituent Effects in Thiophenes [hrcak.srce.hr]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Investigation of the Conductive Properties of the Electro-Polymerized Thiophene and Pyrrole Derivatives: Correlation Between Experimental and Theoretical Parameters | springerprofessional.de [springerprofessional.de]

- 23. mdpi.com [mdpi.com]

- 24. pubs.aip.org [pubs.aip.org]

- 25. pubs.aip.org [pubs.aip.org]

- 26. researchgate.net [researchgate.net]

- 27. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. discovery.researcher.life [discovery.researcher.life]

- 29. cognizancejournal.com [cognizancejournal.com]

- 30. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 32. journalwjarr.com [journalwjarr.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. mdpi.com [mdpi.com]

- 35. benchchem.com [benchchem.com]

- 36. researchgate.net [researchgate.net]

The Thiophene Scaffold: A Cornerstone of Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered sulfur-containing heterocycle, thiophene, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural versatility have made it a cornerstone in the development of a wide array of therapeutic agents. Thiophene and its derivatives are integral components of numerous FDA-approved drugs, demonstrating a remarkable breadth of biological activities that span from fighting infections to combating cancer and inflammation. This technical guide provides an in-depth exploration of the multifaceted biological activities of thiophene-containing compounds, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

The Versatility of the Thiophene Ring: A Gateway to Diverse Pharmacological Effects

The thiophene ring's ability to act as a bioisostere of the phenyl group, while possessing distinct electronic and lipophilic characteristics, allows it to favorably interact with a multitude of biological targets. This inherent adaptability has led to the discovery of thiophene derivatives with potent antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The nature and position of substituents on the thiophene ring play a pivotal role in modulating the biological activity, a key aspect explored in structure-activity relationship (SAR) studies.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

Thiophene-based compounds have emerged as a promising class of antimicrobial agents, with activity against a spectrum of bacteria and fungi. Some derivatives have shown efficacy against drug-resistant strains, a critical area of research in the face of rising antimicrobial resistance.

The antimicrobial mechanism of action for many thiophene derivatives involves the disruption of bacterial cell membrane integrity. This can be assessed through membrane permeability assays that measure the uptake of fluorescent dyes like propidium iodide. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antibacterial potency.

Table 1: Representative Antimicrobial Activity of Thiophene Derivatives

| Compound Type | Target Organism | Activity Metric (e.g., MIC) | Reference |

| Thiophene-substituted heterocycles | Acinetobacter baumannii (Colistin-resistant) | MIC50: 16-32 mg/L | |

| Thiophene-2-carboxaldehydes | Escherichia coli (Colistin-resistant) | MIC50: 8-32 mg/L | |

| Iminothiophene derivatives | Pseudomonas aeruginosa | More potent than gentamicin | |

| Spiro-indoline-oxadiazole derivative | Clostridium difficile | MIC: 2-4 µg/ml |

Anticancer Activity: Targeting the Hallmarks of Cancer

The anticancer potential of thiophene-containing compounds is a rapidly evolving field of study. These molecules have been shown to inhibit various cancer-specific protein targets and signaling pathways, leading to the induction of apoptosis and inhibition of tumor growth. Key mechanisms of action include the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization.

The cytotoxicity of novel thiophene derivatives against cancer cell lines is commonly evaluated using the MTT assay, which measures the metabolic activity of viable cells.

Table 2: Anticancer Activity of Selected Thiophene Compounds

| Compound | Cell Line(s) | Mechanism of Action | IC50 Value | Reference |

| Thiophene derivative 5 (TP 5) | HepG2, SMMC-7721 | Induction of ROS, reversal of mitochondrial membrane potential | Not specified | |

| Raltitrexed | Various cancer cell lines | Thymidylate synthase inhibitor | Varies by cell line | |

| OSI-930 | Various cancer cell lines | Kinase inhibitor (Kit, KDR) | Varies by cell line |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Thiophene derivatives have a well-established role as anti-inflammatory agents, with several compounds, such as tiaprofenic acid and tenoxicam, being used clinically. A primary mechanism of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

The inhibitory potential of these compounds can be quantified through in vitro enzyme inhibition assays. QSAR studies have provided insights into the electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, that govern the anti-inflammatory activity of thiophene analogs.

Antioxidant Activity: Quenching Reactive Oxygen Species

The ability of thiophene-containing compounds to scavenge free radicals and mitigate oxidative stress has also been recognized. Oxidative stress is implicated in a variety of diseases, making antioxidants a valuable therapeutic class. The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Key Experimental Protocols in the Evaluation of Thiophene Compounds

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of thiophene-containing compounds.

Experimental Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effect of a thiophene compound on a cancer cell line.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the thiophene compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Experimental Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a thiophene compound that inhibits the visible growth of a specific bacterium.

-

Compound Preparation: Prepare a stock solution of the thiophene compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Experimental Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol assesses the ability of a thiophene compound to inhibit COX-1 and COX-2 enzymes.

-

Reagent Preparation: Prepare assay buffer, heme, and a solution of the test compound. Reconstitute the COX-1 and COX-2 enzymes.

-

Assay Setup: In a 96-well plate, add assay buffer, heme, and the enzyme (either COX-1 or COX-2) to the designated wells. Add the test compound to the inhibitor wells and the solvent to the control wells.

-

Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid to all wells.

-

Measurement: The activity of the COX enzyme can be measured using various methods, including colorimetric or fluorometric detection of the prostaglandin products.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC50 value.

Visualizing the Pathways and Processes

Diagrams are essential for illustrating the complex biological and chemical processes involved in the study of thiophene compounds.

Caption: A generalized workflow for the discovery and development of biologically active thiophene compounds.

Caption: The mechanism of action of thiophene-based anti-inflammatory drugs via COX enzyme inhibition.

Conclusion and Future Perspectives

The thiophene nucleus continues to be a highly fruitful scaffold for the discovery of new therapeutic agents. Its adaptability allows for the fine-tuning of biological activity through synthetic modifications, leading to compounds with enhanced potency and selectivity. Future research will likely focus on the development of novel thiophene derivatives that can overcome drug resistance, target new biological pathways, and offer improved safety profiles. The integration of computational methods, such as molecular docking, with traditional synthetic and biological screening approaches will undoubtedly accelerate the journey of thiophene-containing compounds from the laboratory to the clinic.

Methodological & Application

Application Notes & Protocols: Synthesis of 2-(4-Methoxybenzoyl)thiophene and its Derivatives

Introduction: The Significance of the 2-Aroylthiophene Scaffold

The thiophene nucleus is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds and advanced functional materials.[1] When functionalized with an aryl ketone (aroyl group), particularly at the C2 position, the resulting 2-aroylthiophene motif becomes a versatile building block for drug discovery and a key component in organic electronics. 2-(4-Methoxybenzoyl)thiophene, specifically, serves as a crucial intermediate in the synthesis of molecules with potential anti-inflammatory, anticancer, and antiviral properties.[2][3] Furthermore, its inherent electronic characteristics make it a valuable component for developing organic semiconductors, such as those used in organic light-emitting diodes (OLEDs).[1][2]

This guide provides a detailed examination of the primary synthetic route to this compound—Friedel-Crafts acylation—explaining the mechanistic principles that govern the reaction's efficiency and regioselectivity. We will present a robust, step-by-step protocol for its synthesis and characterization, followed by a discussion on strategies for derivatization to create a library of functionally diverse molecules.

Core Synthetic Strategy: Friedel-Crafts Acylation

The most direct and widely adopted method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with 4-methoxybenzoyl chloride. This reaction is a classic example of electrophilic aromatic substitution (SEAr).[4]

Mechanism and Causality of Reagent Choice

The reaction proceeds in two primary stages: the generation of a potent electrophile (an acylium ion) and its subsequent attack by the electron-rich thiophene ring.[5]

-

Generation of the Acylium Ion: A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), coordinates to the chlorine atom of 4-methoxybenzoyl chloride.[6] This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion. The stability of this ion is crucial for driving the reaction forward. While stoichiometric amounts of AlCl₃ are often required due to its complexation with the final ketone product, other catalysts like zinc halides or solid acids (e.g., zeolites) can also be employed, sometimes under milder conditions.[7][8][9]

-

Electrophilic Attack and Regioselectivity: Thiophene is significantly more reactive than benzene in SEAr reactions due to the ability of the sulfur atom's lone pairs to stabilize the cationic intermediate (the sigma complex).[10][11] The choice of reaction site (regioselectivity) is dictated by the relative stability of this intermediate.

-

Attack at C2 (α-position): When the acylium ion attacks the C2 position, the resulting positive charge is delocalized over three atoms, including the sulfur atom, leading to three possible resonance structures. This extensive delocalization results in a more stable intermediate.[10][12]

-

Attack at C3 (β-position): Attack at the C3 position yields a less stable intermediate, with the positive charge delocalized over only two carbon atoms. The sulfur atom does not directly participate in stabilizing the charge.[12]

-

Consequently, electrophilic substitution on an unsubstituted thiophene ring occurs with high regioselectivity at the C2 position.[12][13]

Caption: General mechanism of Friedel-Crafts acylation on thiophene.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis using aluminum chloride as the catalyst.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly reactive with moisture and corrosive. Dichloromethane is a volatile and hazardous solvent. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity | Notes |

| Thiophene | 84.14 | 50.0 | 4.21 g (3.97 mL) | Reagent grade, freshly distilled |

| 4-Methoxybenzoyl chloride | 170.59 | 50.0 | 8.53 g | Anhydrous |

| Aluminum Chloride (AlCl₃) | 133.34 | 55.0 | 7.33 g | Anhydrous powder |

| Dichloromethane (DCM) | 84.93 | - | 100 mL | Anhydrous |

| Hydrochloric Acid (HCl), 2M | - | - | ~50 mL | Aqueous solution |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | ~50 mL | Aqueous solution |

| Brine (Saturated NaCl) | - | - | ~50 mL | Aqueous solution |